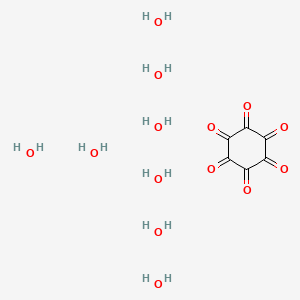

Hexaketocyclohexane octahydrate

Description

Historical Context and Early Academic Investigations of Polycarbonyl Compounds

The story of the compound commercially labeled as "hexaketocyclohexane octahydrate" begins in the 19th century. It was first synthesized in 1862 by Joseph Udo Lerch through the oxidation of benzenehexol or tetrahydroxy-p-benzoquinone. wikipedia.org For over a century, the scientific community believed its structure to be cyclohexanehexone (B1329327) (C₆O₆) with eight molecules of water of crystallization. wikipedia.org This assumption placed it within the intriguing class of polycarbonyl compounds, molecules containing multiple adjacent carbonyl groups, which have long challenged synthetic chemists. acs.org

Early research and discussions were thus framed around the chemistry of a hexaketone, a highly reactive species. iucr.org The interest in vicinal polycarbonyl compounds grew throughout the 20th century, with chemists exploring the unique properties and reactivity conferred by juxtaposed carbonyl groups. acs.orgresearchgate.net However, the true nature of the crystalline solid obtained from the oxidation of benzene (B151609) derivatives remained elusive until the dawn of the 21st century.

Re-evaluation of Molecular Identity and Hydration State in Crystalline Forms

Despite its long-standing classification, spectroscopic and chemical evidence began to cast doubt on the hexaketocyclohexane structure. The reactivity of the compound in certain reactions was inconsistent with that expected for a polyketone, prompting a rigorous re-examination of its molecular identity. iucr.org

The definitive clarification of the compound's structure came in 2005 through single-crystal X-ray diffraction analysis. wikipedia.orgiucr.org This powerful technique revealed that the molecule in its crystalline form is not this compound but rather dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) . iucr.orgresearchgate.net In this structure, the cyclohexane (B81311) ring is saturated with twelve hydroxyl groups, forming six geminal diol functionalities (C(OH)₂), and co-crystallized with two water molecules. wikipedia.org

The dodecahydroxycyclohexane molecule was found to possess an inversion center, and the crystal packing is characterized by a dense, three-dimensional network of hydrogen bonds involving both the hydroxyl groups of the main molecule and the water molecules. iucr.orgresearchgate.net This extensive hydrogen bonding network is a key feature of its solid-state structure.

| Parameter | Value | Reference |

|---|---|---|

| Formula | C₆H₁₆O₁₄ | nih.gov |

| Space Group | P-1 | nih.gov |

| a (Å) | 6.1829 | nih.gov |

| b (Å) | 7.0696 | nih.gov |

| c (Å) | 7.3023 | nih.gov |

| α (°) | 70.443 | nih.gov |

| β (°) | 80.153 | nih.gov |

| γ (°) | 63.973 | nih.gov |

| Z | 1 | nih.gov |

Further confirmation of the dodecahydroxycyclohexane structure was provided by high-resolution solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net This non-destructive technique is highly sensitive to the local chemical environment of carbon atoms. nih.gov The ¹³C NMR spectrum of the compound is inconsistent with the presence of six equivalent carbonyl carbons (which would be expected for hexaketocyclohexane). Instead, the spectrum is characteristic of carbon atoms singly bonded to two oxygen atoms, as in a geminal diol. This spectroscopic evidence was crucial in corroborating the crystallographic findings and solidifying the re-assignment of the molecular structure. researchgate.net

The correction of the molecular structure from this compound to dodecahydroxycyclohexane dihydrate has profound implications for chemical research. For decades, the compound was used in reactions with the expectation that it would behave as a hexaketone. iucr.org For instance, its use in condensation reactions was interpreted through the lens of ketone reactivity. iucr.org

The revised structure necessitates a re-interpretation of previously published results. The reactivity of dodecahydroxycyclohexane is dominated by its numerous hydroxyl groups and its potential to exist in equilibrium with ketonic forms, rather than the direct reactivity of a polyketone. This understanding is critical for designing new synthetic routes and for accurately interpreting experimental outcomes. Researchers now must consider the gem-diol chemistry and the extensive hydrogen-bonding capabilities when utilizing this compound.

Conceptual Significance in Contemporary Organic Synthesis and Advanced Materials Science

Despite the historical confusion, dodecahydroxycyclohexane dihydrate has emerged as a valuable building block in modern chemistry. In organic synthesis, it serves as a precursor for various complex molecules. A notable application is in the synthesis of hexaazatriphenylenehexacarbonitrile, a nitrogen-rich organic compound with applications in electronic materials. acs.orgsigmaaldrich.comsigmaaldrich.com Its utility stems from its dense arrangement of functional groups on a compact cyclohexane scaffold.

In the realm of advanced materials science, the high density of hydroxyl groups makes dodecahydroxycyclohexane an attractive component for developing materials with extensive hydrogen-bonding networks. ontosight.ai This property is of interest for creating supramolecular assemblies, metal-organic frameworks, and potentially high-density organic hydrate (B1144303) materials. researchgate.netontosight.ai The ability to form a multitude of hydrogen bonds suggests potential applications in areas where molecular recognition and self-assembly are key. ontosight.ai

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexone;octahydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6O6.8H2O/c7-1-2(8)4(10)6(12)5(11)3(1)9;;;;;;;;/h;8*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQIMWEBORAIJPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O.O.O.O.O.O.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies and Mechanistic Investigations

Diverse Synthetic Routes for Hexaketocyclohexane Octahydrate and its Key Precursors

The availability and purity of this compound are critical for its use in further synthesis. While historically prepared through various oxidative processes, modern methods often rely on readily available precursors like myo-inositol.

myo-Inositol, a naturally abundant cyclitol, stands as a primary starting material for the synthesis of this compound. indianchemicalsociety.com Commercially, myo-inositol is sourced from the hydrolysis of phytic acid, which is found in large quantities in plants. indianchemicalsociety.com The biosynthesis of myo-inositol itself originates from D-glucose. researchgate.net The laboratory-scale synthesis involves the oxidation of myo-inositol. This transformation is a critical step, as it establishes the hexacarbonyl core structure. The reaction requires careful control of conditions to achieve high yields and purity of the resulting this compound, which is essential for its subsequent use as a building block.

This compound is a cornerstone for synthesizing planar, electron-deficient aromatic systems like hexaazatriphenylenes (HATs). These compounds are of significant interest for their applications in organic electronics. rsc.org A key derivative, 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN), is prepared through the condensation of this compound with 2,3-diaminomaleonitrile. sigmaaldrich.com Traditional methods involve refluxing the reactants in acetic acid, which can take days and result in moderate yields of around 50% after extensive purification. nih.gov

Similarly, other HAT derivatives can be synthesized by reacting this compound with various substituted o-phenylenediamines. For instance, the condensation with 4,5-bis(4-vinylphenyl)benzene-1,2-diamine in refluxing acetic acid yields a hexasubstituted hexaazatriphenylene derivative, demonstrating the versatility of this synthetic platform. rsc.org

To overcome the limitations of conventional heating methods, such as long reaction times and potential side reactions, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. This technique utilizes microwave irradiation to rapidly and uniformly heat the reaction mixture, often leading to dramatic reductions in reaction time and improved yields.

A notable application of MAOS is in the synthesis of novel water-soluble, π-conjugated hexaazatrinaphthylene-based dendritic architectures. In a representative procedure, this compound is reacted with 1,2,4,5-benzenetetramine (B1214210) tetrahydrochloride in a mixture of ethanol (B145695) and glacial acetic acid. Under microwave irradiation at 160 °C, the reaction to form the first-generation dendrimer is complete in just 30 minutes, achieving an impressive 87% yield. This represents a significant improvement in efficiency compared to traditional thermal methods.

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), offers a green and highly efficient alternative to solvent-based synthesis. This technique can reduce or eliminate the need for hazardous solvents, shorten reaction times, and sometimes provide access to products that are difficult to obtain through conventional means.

The synthesis of HAT-CN from this compound and diaminomaleonitrile (B72808) has been significantly improved using mechanochemistry. acs.org In a typical procedure, the solid reactants are milled together in a vibratory ball mill for as little as 10 minutes. nih.govacs.org This initial condensation step is followed by an oxidative workup with nitric acid. nih.gov This mechanochemical approach can achieve yields as high as 67%, surpassing the ~50% yield of traditional solution-based methods, while drastically reducing the reaction time from days to minutes and minimizing solvent waste. nih.govacs.org The efficiency of this process can be fine-tuned by using liquid-assisted grinding (LAG), where small amounts of a liquid, such as water, can significantly enhance the reaction yield. nih.gov

Interactive Table: Comparison of HAT-CN Synthesis Methods

| Method | Reaction Time | Yield | Key Advantages |

|---|---|---|---|

| Conventional Solution-Phase | 2 days | ~50% | Established procedure |

| Mechanochemical (Ball Milling) | 10 minutes (milling) + 1 hour (workup) | 67% | Rapid, high yield, reduced solvent use |

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures, making them promising for applications in electronics and catalysis. Light promotion has been identified as a strategy to facilitate the synthesis of highly crystalline COFs.

A highly conjugated and crystalline COF (hcc-COF) has been synthesized using this compound and 1,2,4,5-benzenetetramine tetrahydrochloride. The reaction proceeds via an imine condensation mechanism. It was demonstrated that irradiation with simulated sunlight facilitates the reversible reaction, leading to a high-yield formation of the hcc-COF at room temperature within just 3 hours. This light-promoted approach not only accelerates the synthesis but also enhances the crystallinity and quality of the resulting framework, which is crucial for its electronic properties.

Reaction Kinetics and Mechanistic Elucidation in Derivative Formation

Understanding the reaction mechanisms and kinetics is fundamental to optimizing synthetic protocols and controlling product formation. The synthesis of derivatives from this compound typically involves complex, multi-step reactions.

The formation of hexaazatriphenylenehexacarbonitrile (HAT-CN) from this compound and diaminomaleonitrile proceeds through an initial condensation reaction, which is then followed by subsequent oxidation steps to form the final, stable aromatic structure. researchgate.net The condensation is believed to be facilitated by polar protic solvents or additives in liquid-assisted grinding, which can stabilize intermediates and promote the reaction. acs.org

In the case of COF synthesis, the mechanism involves the formation of imine linkages through the condensation of the ketone groups of hexaketocyclohexane with the amine groups of the co-monomer. This imine condensation is a reversible reaction. The use of light and an acid catalyst helps to drive the equilibrium towards the formation of the ordered, crystalline COF structure by facilitating the efficient correction of defects during the growth of the framework. rsc.org

Condensation Polymerization Mechanisms for Covalent Organic Frameworks (COFs) and Graphitic Frameworks (PGFs)

Hexaketocyclohexane is a critical building block for nitrogen-rich porous graphitic materials through condensation reactions. acs.org A key example is its reaction with diaminomaleonitrile to synthesize 1,4,5,8,9,11-Hexaazatriphenylenehexacarbonitrile (HAT-CN). sigmaaldrich.comsigmaaldrich.comacs.org This process is a foundational step for creating materials with potential applications in electronics and catalysis. acs.org

The mechanism involves the condensation of the carbonyl groups of hexaketocyclohexane with the amino groups of diaminomaleonitrile. This type of reaction, where covalent bonds are formed with the elimination of a small molecule like water, is characteristic of the synthesis of Covalent Organic Frameworks (COFs). ohiolink.eduresearchgate.net COFs are crystalline, porous polymers constructed from molecular building units with pre-designed structures, offering high thermal stability and permanent porosity. ohiolink.eduresearchgate.net The reversible nature of the bond formation in many COF syntheses allows for error correction, leading to highly ordered crystalline structures. ohiolink.edu

In the synthesis of HAT-CN, the planar, conjugated aromatic product can be seen as a molecular unit for larger, porous graphitic frameworks. acs.org These frameworks benefit from the high nitrogen content and defined structure imparted by the precursors. acs.org

Table 1: Synthesis of HAT-CN from this compound

| Reactant A | Reactant B | Product | Reaction Type | Key Feature |

|---|

Detailed Analysis of Redox Reaction Mechanisms in Energy Storage Systems

Redox (reduction-oxidation) reactions are fundamental to energy storage technologies like batteries and supercapacitors, as they facilitate the conversion of chemical energy into electrical energy. solubilityofthings.com The performance of such systems is heavily dependent on the redox properties of the electrode materials. solubilityofthings.com

While direct, extensive application of this compound itself as a primary redox-active material is not widely documented, its structure, C₆O₆, suggests significant potential. nih.gov As a carbon oxide, it can undergo multiple electron and proton transfer reactions. The six carbonyl groups (C=O) can be reversibly reduced to hydroxyl groups (C-OH), storing charge in the process. This capability is a key characteristic of many organic electrode materials used in modern batteries.

The mechanism in a hypothetical energy storage system would involve the stepwise reduction of the carbonyl groups during charging and their re-oxidation during discharge. The stability of the resulting reduced species (polyols) and the kinetics of the electron transfer would be critical factors for performance. The compound's derivatives, such as the aforementioned HAT-CN, are explored for applications in organic electronics, which rely on stable redox states and efficient charge transport. acs.org The development of manganese-based redox flow batteries, which utilize the Mn²⁺/Mn³⁺ redox couple, highlights the ongoing research into cost-effective and eco-friendly energy storage solutions, a field where novel organic materials derived from precursors like hexaketocyclohexane could eventually play a role. researchgate.net

Table 2: Potential Redox States of the C₆O₆ Core

| State | General Formula | Description | Role in Energy Storage |

|---|---|---|---|

| Fully Oxidized | C₆O₆ | Hexaketocyclohexane | Discharged State |

| Partially Reduced | C₆HₓO₆ (x=2, 4, 6...) | Poly-ketone/Poly-alcohol | Intermediate Charge State |

Investigation of Nucleophilic Addition and Carbonylative Pathways

The most characteristic reaction of the carbonyl groups in hexaketocyclohexane is nucleophilic addition. masterorganicchemistry.com The carbonyl carbon is electrophilic due to the high electronegativity of the oxygen atom, making it a prime target for attack by nucleophiles (electron-pair donors). masterorganicchemistry.comtheexamformula.co.uk In hexaketocyclohexane, the presence of six adjacent, strongly electron-withdrawing carbonyl groups significantly enhances the electrophilicity of each carbonyl carbon, making them highly reactive. masterorganicchemistry.com

The mechanism of nucleophilic addition proceeds via the attack of a nucleophile on a carbonyl carbon, which changes the carbon's hybridization from sp² (trigonal planar) to sp³ (tetrahedral). masterorganicchemistry.com This can be catalyzed by either acid or base. libretexts.org

Base-promoted: A strong nucleophile directly attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is subsequently protonated. libretexts.org

Acid-catalyzed: The carbonyl oxygen is first protonated by an acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weaker nucleophile. libretexts.org

A classic example of this reaction is the addition of cyanide (CN⁻) to a ketone to form a cyanohydrin, a molecule containing both a hydroxyl (-OH) and a nitrile (-CN) group. theexamformula.co.uklibretexts.org Given that the carbonyl groups in hexaketocyclohexane are prochiral, their reaction with a nucleophile can lead to the formation of stereoisomers. theexamformula.co.ukacademie-sciences.fr The planar nature of the carbonyl allows the nucleophile to attack from either face, potentially resulting in a racemic mixture of enantiomers at each reactive site. theexamformula.co.uk

Table 3: Mechanistic Details of Nucleophilic Addition to Hexaketocyclohexane

| Feature | Description | Consequence for Hexaketocyclohexane |

|---|---|---|

| Electrophile | Carbonyl Carbon (C=O) | Six highly electrophilic carbon atoms. masterorganicchemistry.com |

| Nucleophile | Electron-pair donor (e.g., CN⁻, H⁻, R-OH) | Can react at any of the six carbonyl sites. theexamformula.co.uklibretexts.org |

| Intermediate | Tetrahedral Alkoxide | Formation of a sp³-hybridized carbon center from a sp² center. masterorganicchemistry.com |

| Product | Adduct (e.g., Cyanohydrin, Alcohol) | The product contains a new C-Nucleophile bond and an -OH group. libretexts.org |

| Stereochemistry | Planar carbonyl group | Attack from two faces can lead to enantiomers or diastereomers. theexamformula.co.ukacademie-sciences.fr |

Application of Green Chemistry Principles in Synthetic Protocols

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net These principles are increasingly applied to the synthesis of and with this compound.

A prime example is the mechanochemically assisted synthesis of HAT-CN. acs.org Traditional wet-chemical synthesis involves refluxing the reactants in acetic acid, a process that is time-consuming and generates waste. acs.org In contrast, the mechanochemical approach involves the high-frequency vibratory ball milling of the solid reactants. acs.org This solvent-free method offers substantial improvements:

Efficiency: The reaction time is reduced from hours to just 10 minutes. acs.org

Yield: The yield of HAT-CN is improved to 67%, surpassing the 50% obtained through the conventional route before purification. acs.org

Sustainability: The process mass intensity is vastly improved, and the global warming potential is reduced by 78% due to lower energy consumption. acs.org

This mechanochemical synthesis exemplifies several green chemistry principles, including waste prevention, improved atom economy, and designing for energy efficiency. The use of mechanical force instead of thermal energy represents an innovative and more sustainable synthetic pathway. acs.org Similarly, broader green chemistry research explores replacing hazardous oxidants like nitric acid with cleaner alternatives like hydrogen peroxide (H₂O₂) in phase-transfer catalyst systems for other syntheses, a principle that could be relevant for the initial production of hexaketocyclohexane's precursors. cuhk.edu.hk

Table 4: Comparison of Synthetic Protocols for HAT-CN

| Parameter | Conventional Wet-Chemical Synthesis | Mechanochemical Synthesis |

|---|---|---|

| Method | Reflux in acetic acid | Vibratory ball milling |

| Reaction Time | Several hours | 10 minutes acs.org |

| Yield (raw) | ~50% acs.org | 67% acs.org |

| Solvent | Acetic Acid | None (or liquid-assisted grinding) acs.org |

| Energy Input | Thermal (heating) | Mechanical acs.org |

| Green Metrics | Lower mass productivity, higher global warming potential | 795-times better mass productivity, 78% reduction in global warming potential. acs.org |

Iii. Structural Elucidation and Supramolecular Architectures

Advanced Spectroscopic and Diffraction Techniques for Comprehensive Characterization

The elucidation of a complex molecule like hexaketocyclohexane octahydrate requires a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined application allows for a thorough and unambiguous characterization.

Powder X-ray Diffraction (PXRD) is a fundamental technique for analyzing crystalline solids. It provides information on the degree of crystallinity, the presence of different polymorphic forms, and the fundamental lattice parameters of the unit cell. For this compound, which is typically supplied as a crystalline powder, PXRD is essential for initial phase identification and purity assessment. sigmaaldrich.comsigmaaldrich.com

Interestingly, X-ray diffraction studies have revealed a critical detail about the commercially available compound. The substance often labeled "cyclohexanehexone octahydrate" is, in fact, dodecahydroxycyclohexane dihydrate. wikipedia.org In this structure, each of the six ketone groups of the cyclohexanehexone (B1329327) core has been hydrated to form a geminal diol, and the crystal lattice incorporates an additional two water molecules. wikipedia.org The anhydrous form, pure C₆O₆, is considered highly unstable. wikipedia.org

The analysis of the PXRD pattern for the actual dodecahydroxycyclohexane dihydrate would yield its specific crystal system, space group, and lattice parameters, confirming its unique crystalline structure and distinguishing it from any potential polymorphs or the theoretical anhydrous parent compound.

Table 1: Crystallographic Data Interpretation via PXRD

| Parameter | Information Provided | Relevance to this compound |

|---|---|---|

| Peak Positions (2θ) | Determines the unit cell dimensions and lattice parameters (a, b, c, α, β, γ). | Crucial for identifying the crystal system (e.g., monoclinic, triclinic) of dodecahydroxycyclohexane dihydrate. wikipedia.org |

| Peak Intensities | Relates to the arrangement of atoms within the unit cell. | Used in solving the complete crystal structure to determine atomic coordinates. |

| Peak Broadening | Indicates crystallite size and the presence of lattice strain. | Provides information on the microstructural properties of the powder sample. |

| Presence of Extra Peaks | Signals the existence of impurities or multiple crystalline phases (polymorphism). | Ensures the phase purity of the analyzed material. |

High-resolution solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique for characterizing the structure of solid materials at a molecular level. Unlike solution-state NMR, ssNMR provides information about the molecule in its solid-phase, which is critical for understanding the structure of this compound as it exists in its stable, crystalline form.

For the actual structure, dodecahydroxycyclohexane dihydrate, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be instrumental. It would allow for the differentiation of the carbon atoms within the cyclohexane (B81311) ring. Due to the geminal diol formation, the carbon atoms would exhibit chemical shifts characteristic of hydrated carbonyls, significantly different from the ~170 ppm expected for the ketone groups in the anhydrous C₆O₆ form. ubc.ca

Furthermore, ¹H ssNMR can probe the proton environments, distinguishing between the hydroxyl protons of the geminal diols and the protons of the water molecules of hydration. Advanced techniques like ¹H-¹³C Heteronuclear Correlation (HETCOR) ssNMR could be used to establish connectivity between specific protons and carbons, confirming the geminal diol structure and providing insight into the hydrogen bonding network that stabilizes the crystal lattice.

While the parent this compound has limited solubility and stability in common NMR solvents, solution-state ¹H and ¹³C NMR spectroscopy is indispensable for the characterization of its more stable, soluble derivatives. nih.govtubitak.gov.tr For instance, in the synthesis of hexahydroquinoline derivatives, which can be seen as analogs, NMR is the primary tool for structural elucidation. nih.govtubitak.gov.tr

¹H NMR: Provides detailed information about the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. For a synthesized derivative, ¹H NMR would confirm the incorporation of new chemical moieties by showing characteristic signals, for example, aromatic protons or alkyl group protons. researchgate.net

¹³C NMR: Reveals the number of non-equivalent carbon atoms in the molecule and their electronic environment. In the characterization of derivatives, distinct signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons of substituents would be observed and assigned. ubc.caresearchgate.net

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely used to assemble the complete molecular structure of these derivatives, confirming covalent bond connections that are impossible to determine from 1D spectra alone. researchgate.net

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound, confirm its elemental composition, and gain structural information through fragmentation analysis.

For this compound, MS analysis presents a challenge due to the compound's tendency to lose its water of hydration and its potential instability under ionization conditions. However, the anhydrous core, cyclohexanehexone (C₆O₆), has been observed as an ionized fragment in mass spectrometry experiments. wikipedia.org

For more complex and high-molecular-weight derivatives, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly suitable. nih.govnih.gov This soft ionization technique is capable of analyzing large molecules with minimal fragmentation, making it ideal for confirming the molecular weight of polymeric or complex supramolecular structures derived from hexaketocyclohexane. nih.govnih.gov In a typical MALDI-TOF analysis, the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) would confirm the expected molecular weight and, consequently, the stoichiometry of the synthetic derivative. researchgate.net

Table 2: Mass Spectrometry Data for Structural Analysis

| Ion Type | Information Gained | Example Application |

|---|---|---|

| Molecular Ion (M⁺) | Determines the nominal or exact molecular weight of the analyte. | Confirms the molecular formula C₆O₆ for the anhydrous core. wikipedia.org |

| Pseudomolecular Ion ([M+H]⁺, [M+Na]⁺) | Provides the molecular weight of the intact molecule, especially in soft ionization techniques like MALDI or ESI. | Used to determine the molecular weight of synthesized derivatives. nih.gov |

| Fragment Ions | Reveals the structure of the molecule by showing how it breaks apart. | Cleavage adjacent to carbonyl groups is a characteristic fragmentation pathway for ketones. youtube.com |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are exceptionally sensitive to the presence of specific functional groups and can provide insights into chemical bonding and molecular structure.

For hexaketocyclohexane, the most prominent feature in its vibrational spectrum would be the stretching vibrations of the six carbonyl (C=O) groups. spcmc.ac.inyoutube.com In cyclic ketones, the frequency of the C=O stretching band is sensitive to ring strain; however, in a six-membered ring like cyclohexane, the strain is minimal, and the absorption is expected in the typical range for saturated ketones. youtube.compg.edu.pl

FT-IR Spectroscopy: In the FT-IR spectrum, a very strong and sharp absorption band is expected for the C=O stretch. For saturated six-membered cyclic ketones, this typically appears around 1715 cm⁻¹. spcmc.ac.inyoutube.com The presence of multiple, closely-spaced carbonyl groups in hexaketocyclohexane could lead to complex vibrational couplings, potentially causing broadening or splitting of this band.

Raman Spectroscopy: The C=O stretch is also Raman-active. While often weaker than the corresponding IR band for a simple ketone, the high symmetry of the C₆O₆ molecule could lead to distinct and informative Raman signals. nih.gov Analysis of both IR and Raman spectra is beneficial due to their different selection rules, providing a more complete picture of the vibrational modes. researchgate.net

For the actual hydrated form, dodecahydroxycyclohexane dihydrate, the spectra would be dominated by strong, broad O-H stretching bands from the numerous hydroxyl groups and water molecules, likely obscuring other regions. The characteristic C=O stretching band would be absent, replaced by C-O stretching and O-H bending vibrations.

Table 3: Key Vibrational Frequencies for Ketone Analysis

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Expected Characteristics for C₆O₆ |

|---|---|---|---|

| C=O | Stretch | 1725 - 1705 | Very strong, sharp peak around 1715 cm⁻¹. spcmc.ac.in |

| C-CO-C | Asymmetric Stretch | 1230 - 1100 | Moderate absorption. spcmc.ac.in |

| C-H (if present) | Stretch | 3000 - 2850 | Absent in the pure C₆O₆ molecule. |

| O-H (in hydrate) | Stretch | 3500 - 3200 | Strong, broad band in dodecahydroxycyclohexane dihydrate. youtube.com |

Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) are powerful surface imaging techniques that provide topographical information at the nanoscale, even down to the single-molecule level. These methods are ideal for studying the supramolecular architecture of this compound, particularly its self-assembly behavior on various substrates. researchgate.net

By depositing a solution of the compound onto a flat substrate (like gold, graphite, or mica) and allowing the solvent to evaporate, one can use AFM or STM to visualize the resulting molecular arrangements. researchgate.netnih.gov

STM: This technique requires a conductive substrate and can achieve true atomic resolution. It would be used to study how individual molecules arrange themselves, revealing details about intermolecular interactions (e.g., hydrogen bonding) that guide the formation of ordered two-dimensional crystals or other supramolecular aggregates on the surface. nih.gov

AFM: AFM does not require a conductive substrate and can operate in various environments. It is well-suited for imaging the larger-scale morphology of self-assembled structures, such as the formation of nanofibers, films, or crystallites on a surface. researchgate.net Real-time AFM imaging could even track the dynamics of the assembly process as it occurs. researchgate.net

These techniques are crucial for understanding how this compound can be used as a building block in the bottom-up fabrication of nanostructured materials, where controlling the assembly on a surface is key. rsc.org The predictable, symmetric nature of the molecule makes it an interesting candidate for forming highly ordered supramolecular patterns. nih.gov

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions within Crystalline Structures

The crystalline structure of this compound is a testament to the power of hydrogen bonding in dictating molecular assembly. The molecule itself, with its twelve hydroxyl groups, is a prolific donor and acceptor of hydrogen bonds. evitachem.com These interactions, along with other non-covalent forces such as van der Waals interactions, create a highly organized and stable three-dimensional lattice. numberanalytics.com

Beyond the primary hydrogen bonds, other, weaker intermolecular interactions also contribute to the stability of the crystal lattice. These can include dipole-dipole interactions between the polar C-O and O-H bonds, as well as dispersion forces. vu.nl The collective effect of these numerous, albeit individually weak, interactions is a significant cohesive energy that maintains the integrity of the crystal.

Table 1: Representative Intermolecular Interaction Data

| Interaction Type | Donor-Acceptor Distance (Å) | Interaction Energy (kcal/mol) |

| O-H···O (hydroxyl-hydroxyl) | 2.6 - 2.9 | 3 - 8 |

| O-H···O (hydroxyl-water) | 2.7 - 3.0 | 4 - 9 |

| C-H···O | 3.0 - 3.5 | 0.5 - 2 |

Note: The values in this table are illustrative and represent typical ranges for such interactions. Actual values for this compound would require specific experimental or computational data.

Principles of Crystal Engineering and Targeted Structural Design

Crystal engineering is the rational design and synthesis of solid-state structures with desired properties by controlling intermolecular interactions. wikipedia.orgusherbrooke.ca This field leverages a deep understanding of non-covalent forces to assemble molecules into specific crystalline arrangements. uoc.gr The principles of crystal engineering are directly applicable to this compound and its derivatives, offering pathways to new materials with tailored functionalities. ias.ac.in

The core of crystal engineering lies in the concept of "supramolecular synthons," which are robust and predictable patterns of intermolecular interactions. wikipedia.org By identifying and utilizing these synthons, chemists can guide the self-assembly of molecules into desired architectures. For molecules rich in hydrogen bond donors and acceptors, like this compound, the O-H···O hydrogen bond is a powerful and reliable synthon. ias.ac.in

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of crystal engineering. Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability. Control over polymorphism is therefore highly desirable.

For this compound, the extensive hydrogen bonding network suggests that multiple, energetically similar packing arrangements might be possible. evitachem.com By systematically varying crystallization conditions such as solvent, temperature, and the presence of additives, it may be possible to selectively crystallize different polymorphs. Each polymorph would possess a unique hydrogen bonding network and, consequently, different physical properties.

The deliberate introduction of co-formers, molecules that can participate in the hydrogen bonding network, is another strategy to control crystal packing. This approach, known as co-crystallization, can lead to the formation of entirely new crystalline phases with properties that are a hybrid of the constituent molecules. usherbrooke.ca

The principles of crystal engineering extend beyond the manipulation of single-component crystals to the construction of complex, multi-component supramolecular architectures. pnas.org Directed self-assembly utilizes the inherent recognition properties of molecules to guide their spontaneous organization into well-defined structures. nih.gov

This compound, with its high density of functional groups, can serve as a versatile building block, or "tecton," in supramolecular construction. evitachem.com Its multiple hydrogen bonding sites can be programmed to interact with complementary molecules, leading to the formation of extended networks, cages, or other intricate assemblies. nih.govnih.gov

For instance, by co-crystallizing this compound with molecules containing complementary hydrogen bonding motifs, such as diamines or dicarboxylic acids, it is possible to create one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). usherbrooke.ca The geometry of the resulting architecture would be dictated by the symmetry and directionality of the interacting functional groups on both the hexaketocyclohexane core and the co-former. mdpi.com This bottom-up approach allows for the rational design of materials with specific pore sizes and functionalities, which are of interest for applications in gas storage, separation, and catalysis. pnas.org

Elucidation of Electronic Structure and Bandgap Engineering in Derived Materials

While this compound itself is an insulator, its derivatives, particularly those formed through condensation reactions that introduce conjugation, can exhibit interesting electronic properties. The electronic structure of a material, specifically the arrangement of its molecular orbitals and the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), determines its electrical conductivity and optical properties. rsc.org

The process of creating materials with tailored electronic properties is known as bandgap engineering. utwente.nl By strategically modifying the molecular structure of derivatives of hexaketocyclohexane, it is possible to tune their HOMO-LUMO gap and thus control their conductivity. For example, the condensation of hexaketocyclohexane with aromatic amines can lead to the formation of hexaazatrinaphthylene derivatives. sigmaaldrich.com These extended, planar, and electron-rich systems can exhibit semiconducting behavior.

The degree of conjugation, the nature of the substituent groups, and the intermolecular packing in the solid state all influence the electronic bandgap. For instance, increasing the extent of the π-conjugated system generally leads to a smaller bandgap and higher conductivity. The introduction of electron-donating or electron-withdrawing groups can further modulate the energy levels of the HOMO and LUMO.

Furthermore, the supramolecular organization of these derived materials plays a crucial role. Strong π-π stacking interactions between planar aromatic systems can facilitate charge transport through the material, enhancing its conductivity. thno.org Therefore, by combining molecular design with the principles of crystal engineering to control solid-state packing, it is possible to fine-tune the electronic properties of materials derived from hexaketocyclohexane for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Iv. Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. fishersci.ca It has become a popular tool in chemistry and materials science for predicting a wide range of properties, including molecular geometries, reaction energies, and electronic characteristics. fishersci.ca While specific DFT studies focused solely on hexaketocyclohexane octahydrate are not extensively available in public research, the application of DFT to this molecule would be invaluable.

Although direct DFT calculations on the band structure of materials derived from this compound are not found in the reviewed literature, this theoretical approach is well-suited for such predictions. DFT calculations, particularly with hybrid functionals, can be employed to determine the electronic band gap of materials. nih.govresearchgate.net For instance, in the study of other compounds, DFT has been used to calculate direct and indirect bandgaps, which are crucial for understanding their optoelectronic properties. researchgate.net The method can also elucidate the contributions of different atomic orbitals to the valence and conduction bands. youtube.com

For a hypothetical material derived from this compound, DFT could predict its potential as a semiconductor or insulator and its interaction with light. The table below illustrates the kind of data that a DFT study on a hypothetical material derived from this compound might produce.

Table 1: Hypothetical DFT-Calculated Electronic Properties of a Material Derived from this compound

| Property | Predicted Value | Method |

|---|---|---|

| Band Gap (eV) | 3.5 | HSE06 Hybrid Functional |

| Nature of Band Gap | Direct | |

| Valence Band Maximum (VBM) | -6.2 eV | |

| Conduction Band Minimum (CBM) | -2.7 eV | |

| Primary Orbital Contribution to VBM | O 2p | |

| Primary Orbital Contribution to CBM | C 2p |

This table is for illustrative purposes only, as specific research on this topic is not available.

The extensive network of hydrogen bonds in this compound, involving the ketone oxygens and water molecules, is a key feature of its structure. Quantum chemical methods, particularly DFT, are powerful tools for analyzing such non-covalent interactions. nih.govelsevierpure.com Studies on other hydrogen-bonded systems have successfully used DFT to characterize the strength and nature of these bonds. nih.govnih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can be applied to the electron density obtained from DFT calculations to identify bond critical points and quantify the nature of the interactions, distinguishing between covalent and electrostatic character. nih.gov

Table 2: Illustrative Data from a Hypothetical QTAIM Analysis of Hydrogen Bonds in this compound

| Hydrogen Bond | Bond Length (Å) | Electron Density at BCP (a.u.) | Laplacian of Electron Density (a.u.) | Interaction Energy (kcal/mol) |

|---|---|---|---|---|

| O-H···O (water-ketone) | 1.85 | 0.025 | +0.080 | -5.2 |

| O-H···O (water-water) | 1.92 | 0.021 | +0.075 | -4.5 |

This table is for illustrative purposes only and does not represent experimental data.

Hexaketocyclohexane and its derivatives are involved in various chemical transformations. For example, it has been used in the synthesis of polyketones and other complex molecules. nih.gov DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation barriers. mdpi.com This allows for a detailed understanding of how reactions proceed and what factors influence their outcomes.

While no specific DFT studies on the reaction mechanisms involving this compound were found, such studies could provide valuable information. For instance, in a catalyzed reaction, DFT could help to understand how the catalyst interacts with the substrate and facilitates the transformation.

The presence of impurities can significantly alter the properties of a material. DFT calculations are a valuable tool for investigating these effects at an atomic level. researchgate.net By introducing impurity atoms into the calculated crystal structure of a material derived from this compound, it would be possible to predict the resulting changes in the electronic band structure and density of states. researchgate.net This could reveal whether the impurity acts as a donor or an acceptor and how it might influence the material's conductivity or photocatalytic activity.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Supramolecular Systems

Although specific MD simulations of this compound are not detailed in the available literature, applying this method could reveal important information about the dynamics of the water molecules within the crystal lattice and how they interact with the cyclohexanehexone (B1329327) core. This would be particularly useful for understanding the compound's stability and its behavior in different environments.

Computational Catalysis Studies for Rational Catalyst Design and Optimization

Computational catalysis utilizes theoretical methods, primarily DFT, to study catalytic processes at a molecular level. mdpi.com This approach can provide detailed insights into catalyst-substrate interactions, reaction mechanisms, and the factors that determine catalytic activity and selectivity. mdpi.com While no specific computational catalysis studies involving this compound were identified, this methodology could be applied to design and optimize catalysts for reactions where this compound is a reactant. For example, in the synthesis of novel materials from this compound, computational studies could help in screening potential catalysts and identifying the most promising candidates before experimental investigation.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Cyclohexanehexone |

Advanced Structure-Property Relationship Modeling and Predictive Analytics

The exploration of this compound through theoretical and computational chemistry has unveiled critical insights into its fundamental nature, significantly altering the understanding of its molecular structure. This has profound implications for any structure-property relationship modeling and predictive analytics.

A Fundamental Structural Reassessment

Initial computational and analytical studies have led to a pivotal correction of the compound's structure. Research based on powder X-ray diffraction data, supported by high-resolution solid-state 13C NMR, has demonstrated that the substance commercially known as "this compound" is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). researchgate.netacs.orgsciengine.com This means the cyclohexane (B81311) ring is saturated with hydroxyl groups rather than ketone groups, and it crystallizes with two water molecules, not eight. researchgate.netacs.org

This structural reassignment is the most critical finding from a theoretical standpoint, as all subsequent computational modeling and property predictions depend on the correct molecular identity. The discrepancy between the assumed C₆O₆·8H₂O structure and the experimentally verified C₆(OH)₁₂·2H₂O structure necessitates a re-evaluation of older data and a careful approach to future theoretical investigations.

Computational Modeling and Hydrogen-Bonding Networks

The corrected structure of dodecahydroxycyclohexane dihydrate presents a complex system for computational analysis due to its extensive hydrogen-bonding network. The asymmetric unit in the crystal structure contains 16 hydrogen-bond donor groups (from the C₆(OH)₁₂ and water molecules) and 14 acceptor oxygen atoms. researchgate.netacs.org This leads to a multitude of possible intermolecular hydrogen-bonding arrangements.

Advanced computational techniques, such as Rietveld refinement of powder X-ray diffraction data, suggest that a disordered model is the most accurate description of the hydrogen-bonding arrangement. researchgate.netacs.org In this model, the hydrogen atoms of the hydroxyl groups and water molecules are distributed across several different intermolecular O–H···O hydrogen bonds. researchgate.netacs.org This inherent disorder is a key structural feature that governs the material's properties.

Density Functional Theory (DFT) calculations, particularly those including dispersion corrections (DFT-D), have been employed to investigate the tautomeric stability of related structures, confirming the experimentally determined crystal structures.

Predictive Analytics and Physicochemical Properties

Predictive analytics for "this compound" must be based on its true identity as dodecahydroxycyclohexane dihydrate. While extensive predictive modeling on this specific compound is not widely reported, fundamental physicochemical properties have been calculated, providing a basis for structure-property relationship understanding.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 312.18 g/mol | nih.govsigmaaldrich.com |

| Topological Polar Surface Area (TPSA) | 243 Ų | nih.govambeed.com |

| Number of Heavy Atoms | 20 | ambeed.com |

| Number of Hydrogen Bond Donors | 8 | ambeed.com |

| Number of Hydrogen Bond Acceptors | 14 | ambeed.com |

| Rotatable Bonds | 0 | ambeed.com |

| Fraction Csp3 | 0.0 | ambeed.com |

These calculated descriptors are foundational for quantitative structure-property relationship (QSPR) models. For instance, the high TPSA and significant number of hydrogen bond donors and acceptors are consistent with the compound's high degree of hydration and the extensive hydrogen-bonding network observed experimentally. ambeed.com

Applications in Materials Science

The theoretical understanding of this compound's structure is crucial for its application as a precursor in the synthesis of advanced materials. For example, it is used in the preparation of hexaazatriphenylene-hexacarbonitrile and in the development of covalent organic frameworks (COFs). tu-darmstadt.deresearchgate.netrsc.orgnih.govsigmaaldrich.comsigmaaldrich.com DFT calculations are often performed on the resulting products of reactions involving this compound to predict their electronic and material properties. tu-darmstadt.de The use of this compound as a solid source of carbon monoxide in catalytic reactions also highlights the importance of understanding its decomposition pathways, a process amenable to theoretical investigation.

V. Applications in Advanced Materials Science and Catalysis

Advanced Materials Science Applications

The primary use of hexaketocyclohexane octahydrate in materials science is as a starting reagent for the synthesis of larger, functional π-conjugated systems and redox-active organic molecules.

Organic Electronic and Optoelectronic Devices

This compound is instrumental in the synthesis of discotic (disk-shaped) molecules, which are of significant interest for organic electronics. These molecules can self-assemble into ordered columnar structures that facilitate charge transport, a crucial property for semiconductor applications.

This compound is a key building block for producing electron-deficient aromatic systems, which are essential for creating n-type (electron-transporting) organic semiconductors. Through condensation reactions with substituted diamines, it forms the core of larger polyheterocyclic aromatic systems.

Notably, reacting this compound with diamine precursors leads to the formation of hexaazatrinaphthylene (HATNA) and its derivatives. google.comosti.gov These HATNA-based molecules are electron-deficient and have been successfully demonstrated as efficient n-type semiconductors. osti.govrsc.org Their electron-accepting nature stems from the presence of multiple nitrogen atoms in their aromatic core. researchgate.net Research has shown that HATNA derivatives can function as effective electron-transporting materials (ETMs) in devices like inverted perovskite solar cells, offering a promising alternative to traditional fullerene-based materials. osti.govosti.gov The ability to tune their energy levels by modifying the peripheral substituent groups makes them highly versatile for various electronic applications. osti.gov

The derivatives synthesized from this compound, particularly HATNA derivatives, often exhibit liquid crystalline properties. google.com These materials, known as discotic liquid crystals, are valued for their ability to self-organize into columnar structures, which act as one-dimensional pathways for charge carriers. google.com This self-assembly is critical for achieving the high charge-carrier mobility needed for efficient electronic devices. rsc.org

The synthesis process involves the reaction of this compound with functionalized benzene-1,2-diamine or pyrazine-2,3-diamine derivatives. google.com By attaching flexible alkyl or alkoxy side chains to the rigid aromatic core, researchers can induce the formation of liquid crystalline phases over specific temperature ranges. These materials are designed to be soluble in common organic solvents, allowing them to be processed into thin films for electronic components. google.com The resulting liquid crystalline semiconductors are utilized in various organic electronic devices. google.com

Energy Storage Systems

The redox activity inherent in the derivatives of this compound makes it a compelling candidate for use in advanced energy storage technologies. The multiple carbonyl groups in its core structure can participate in reversible electrochemical reactions, enabling the storage and release of energy.

One of the most significant applications of this compound is in the development of organic cathode materials for lithium-ion batteries (LIBs). The anhydrous form, cyclohexanehexone (B1329327) (C₆O₆), derived from this compound, has been identified as a cathode material with exceptional theoretical capacity. nih.govresearchgate.netresearchgate.net Unlike conventional inorganic cathodes, which are based on heavy metals like cobalt, organic cathodes offer the advantages of being lightweight, potentially more sustainable, and derived from abundant elements. nih.gov

Research has demonstrated that a C₆O₆ cathode can exhibit an ultrahigh specific capacity of 902 mAh g⁻¹ at a current density of 20 mA g⁻¹. nih.govresearchgate.net This performance corresponds to a high energy density of 1533 Wh kg⁻¹. nih.govresearchgate.net The energy storage mechanism involves the reversible redox reactions of the six carbonyl groups within the molecule. nih.gov While the high solubility of small organic molecules in liquid electrolytes can be a challenge, studies have shown that using high-polarity ionic liquid electrolytes can mitigate this issue, leading to good cycling stability. nih.govresearchgate.net In one study, a C₆O₆ cathode retained 82% of its capacity after 100 cycles at a current density of 50 mA g⁻¹. nih.govresearchgate.net

Table 1: Electrochemical Performance of Cyclohexanehexone (C₆O₆) Cathode

| Parameter | Value | Conditions | Source(s) |

| Specific Capacity | 902 mAh g⁻¹ | at 20 mA g⁻¹ | nih.govresearchgate.net |

| Average Voltage | 1.7 V | vs. Li/Li⁺ | researchgate.netresearchgate.net |

| Energy Density | 1533 Wh kg⁻¹ | - | nih.govresearchgate.net |

| Cycling Stability | 82% capacity retention | after 100 cycles at 50 mA g⁻¹ | nih.govresearchgate.net |

Hybrid supercapacitors combine the high energy density of a battery-type electrode with the high power density of a capacitor-type electrode. Aqueous electrolytes are often preferred for their low cost, high conductivity, and safety. While organic molecules with redox-active groups like quinones are studied for supercapacitors, the direct application of this compound or its direct derivatives in aqueous hybrid supercapacitors is not yet a widely reported area of research.

Typically, materials used for the battery-type electrode in aqueous hybrid supercapacitors include metal oxides, hydroxides, or conductive polymers like polyaniline. pku.edu.cnyoutube.com The counter-electrode is usually a high-surface-area carbon material. pku.edu.cn While the multiple carbonyl groups in cyclohexanehexone present theoretical potential for charge storage, its performance, stability, and compatibility within the aqueous systems used for hybrid supercapacitors remain an area for future investigation.

Design of Anode Structures for Lithium-Ion Capacitors

Recent research has highlighted the potential of materials derived from hexaketocyclohexane, also known as cyclohexanehexone, in energy storage. While the provided outline specifies anode structures, current research prominently features these derivatives as high-performance cathode materials for lithium-ion batteries and capacitors.

A significant breakthrough involves the use of cyclohexanehexone as a cathode material, which exhibits an ultrahigh capacity. msesupplies.com This performance is attributed to its unique redox properties. Further studies have explored an eight-electron redox cyclohexanehexone anode, demonstrating potential for high-rate and high-capacity lithium storage, directly addressing the need for advanced anode materials. msesupplies.com In one application, cyclohexanehexone was used to assist in the one-step ball-milling synthesis of graphite-to-graphene composites, which were then used as cathodes for lithium-ion batteries. msesupplies.com

Covalent Organic Frameworks (COFs) and Porous Graphitic Frameworks (PGFs)

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. mdpi.com Their ordered, porous nature makes them ideal for various applications. Hexaketocyclohexane and its derivatives are key precursors for both COFs and the related Porous Graphitic Frameworks (PGFs).

The synthesis of COFs and PGFs allows for atomic-level control over the resulting architecture. Key precursors derived from or related to hexaketocyclohexane include 2,3,6,7,10,11-hexahydroxytriphenylene (B153668) (HHTP) and hexaketocyclohexane (HKH) itself.

The synthesis of boronic ester COF networks has been achieved at room temperature at a liquid/solid interface using HHTP as one of the primary monomers. Researchers have demonstrated that the concentration of the monomers is a critical factor in controlling the structure of the resulting hexagonal porous frameworks.

More recently, the discovery of the dynamic character of C=N bonds within aromatic pyrazine (B50134) rings has enabled the synthesis of highly crystalline porous nitrogenous graphitic frameworks. This process involves the reaction of precursors such as hexaketocyclohexane (HKH) under basic aqueous conditions, leading to materials with remarkable in-plane order. This dynamic covalent chemistry is crucial for correcting defects during crystal growth, resulting in a more ordered and stable framework.

The inherent porosity and large surface area of COFs make them exceptional candidates for gas storage and separation. mines.edursc.org The ability to tune their pore size and surface chemistry allows for the selective adsorption of specific gases.

Three-dimensional COFs, in particular, are promising for gas storage due to their high specific surface areas and low densities. rsc.org Theoretical studies on various COFs, including those with structures that could be conceptually derived from hexahydroxybenzene-like nodes, predict exceptional hydrogen storage capacities. For instance, simulations predict that 3D COFs can have H₂ uptakes of up to 10.0 wt % at 77 K, surpassing many other classes of materials. berkeley.edu

For the separation of CO₂ from H₂, a critical process for pre-combustion carbon capture, computational screenings of hundreds of COFs have been performed. nih.govacs.orgresearchgate.net These studies show that COFs with narrow pores are ideal adsorbents for selectively capturing CO₂, while those with larger pores function better as membranes for selective H₂ permeation. nih.govacs.org The performance of these materials can be optimized for different industrial processes, such as pressure swing adsorption (PSA) or temperature swing adsorption (TSA). acs.org

Table 1: Gas Storage Capacities of Selected Covalent Organic Frameworks

| Framework | Gas | Uptake Capacity | Conditions | Reference |

|---|---|---|---|---|

| COF-102 | H₂ | 72 mg/g (7.2 wt %) | 77 K, 1 bar | mdpi.com |

| COF-108 | H₂ (Total) | 18.9 wt % | 77 K | berkeley.edu |

| COF-102 | CH₄ | 187 mg/g | 298 K, 35 bar | mdpi.com |

| ACOF-1 | CO₂ | 177 mg/g | 273 K, 1 bar | mdpi.com |

Based on the available research, there is no direct information linking this compound or its immediate derivatives to the development of electrodes for membrane capacitive deionization. Research in this area typically focuses on materials like activated carbons, graphene, and various inorganic composites.

Engineering of Nitrogen-Doped Carbon Materials for Specific Functionalities

The synthesis of functional materials from hexaketocyclohexane precursors naturally leads to nitrogen-doped carbons, particularly in the context of Porous Graphitic Frameworks (PGFs). When hexaketocyclohexane (HKH) is reacted with amine-containing linkers, the resulting pyrazine rings in the framework inherently introduce nitrogen atoms into the graphitic lattice.

These porous nitrogenous graphitic frameworks are a distinct class of nitrogen-doped carbon materials where the nitrogen is part of the fully annulated aromatic skeleton. This structural feature is critical as it can enhance electrical conductivity and provide active sites for electrochemical reactions. The crystalline nature of these frameworks, achieved through dynamic covalent synthesis, ensures a uniform distribution of nitrogen sites, which is crucial for consistent performance. These materials have demonstrated superior performance as cathode materials in lithium-ion batteries, outperforming their amorphous counterparts in both capacity and cycle stability.

Catalysis and Organocatalysis

The derivatives of hexaketocyclohexane are instrumental in creating novel catalytic materials. The incorporation of specific functionalities and the creation of porous, high-surface-area structures are key to their catalytic activity.

Materials such as graphitic carbon nitride (g-C₃N₄), which can be synthesized using precursors that provide the necessary carbon and nitrogen, act as efficient heterogeneous catalysts. These metal-free catalysts are valuable for a range of organic transformations. For example, mesoporous graphitic carbon nitride has been shown to be an effective and stable base catalyst for the transesterification of β-keto esters.

Furthermore, nitrogen-doped carbons, including the porous nitrogenous graphitic frameworks derived from hexaketocyclohexane, possess catalytically active sites. The nitrogen atoms (e.g., pyridinic-N) in the carbon lattice can act as active centers for reactions like acetylene (B1199291) hydrochlorination, offering a potential green alternative to traditional mercury-based catalysts.

Metal-Catalyzed Transformations Utilizing Derivatives as Ligands or Precursors

The multifaceted chemical nature of hexaketocyclohexane allows it to act as a precursor to reactive species or as a foundational scaffold for complex ligands in metal-catalyzed reactions.

Copper-Catalyzed Carbonylative Reactions and Other Transformations

A notable application of this compound is its use as a solid, stable carbon monoxide (CO) source in copper-catalyzed carbonylative reactions. Traditional carbonylation methods often require the handling of toxic, gaseous CO under high pressure. The ability to generate CO in situ from a solid precursor like this compound offers significant operational advantages.

Researchers have successfully employed this compound in a novel copper-catalyzed direct double carbonylation of indoles. nih.govresearchgate.net In this process, this compound decomposes to provide the necessary CO, which is then incorporated into the indole (B1671886) scaffold with the aid of a copper catalyst. This method allows for the synthesis of double carbonylation products in moderate to good yields and demonstrates broad functional group tolerance. nih.govresearchgate.net

Table 1: Selected Examples of Copper-Catalyzed Double Carbonylation of Indoles using this compound as a CO Source

| Indole Substrate | Alcohol Partner | Product Yield | Reference |

|---|---|---|---|

| Indole | Methanol | 76% | nih.gov |

| 5-Methoxyindole | Methanol | 85% | nih.gov |

| 5-Bromoindole | Methanol | 68% | nih.gov |

| Indole | Ethanol (B145695) | 72% | nih.gov |

This table presents a selection of results from the study by Wang et al. (2018) to illustrate the reaction's scope.

The use of copper catalysis is particularly attractive for industrial applications due to its lower cost compared to noble metals like palladium. wikipedia.org The development of copper-catalyzed carbonylative C-H activation and transformations of various substrates highlights a significant area of research where stable CO precursors are valuable. wikipedia.orgnih.gov

Applications in Noble Metal (e.g., Gold, Iridium) Catalysis via N-Heterocyclic Carbene Ligands

While direct synthesis of N-Heterocyclic Carbene (NHC) ligands from this compound is not prominently documented, its derivatives, particularly those based on the cyclohexane (B81311) framework, are crucial in constructing sophisticated ligands for noble metal catalysis. NHCs have become a dominant class of ligands in homogeneous catalysis due to their strong σ-donating properties and the ability to form stable complexes with transition metals. nih.govresearchgate.netresearchgate.netscholaris.ca

The synthesis of chiral NHC ligands, often derived from C2-symmetric diamines, is of particular interest for asymmetric catalysis. nih.gov For instance, derivatives of cyclohexane-1,2-diamine are common precursors for chiral NHC ligands that have been successfully applied in nickel-catalyzed asymmetric reductive couplings. nih.gov These ligands create a specific chiral environment around the metal center, enabling high enantioselectivity in the formation of products.

In the context of noble metals, NHC ligands are instrumental.

Gold Catalysis: Chiral NHC ligands have been explored in enantioselective gold-catalyzed transformations. The design of these ligands is critical for achieving high levels of enantiocontrol, as the linear geometry of gold(I) complexes can place the reaction center far from the source of chirality.

Iridium Catalysis: Iridium complexes featuring functionalized NHC ligands have been synthesized and tested in hydrogenation reactions. These catalysts can show enhanced activity and stability compared to analogues with non-functionalized ligands, operating under mild conditions.

The versatility of the cyclohexane scaffold, obtainable from precursors like hexaketocyclohexane, allows for the synthesis of a diverse library of NHC ligands with tunable steric and electronic properties, which is essential for optimizing catalytic performance across a range of reactions with noble metals. scholaris.ca

Photocatalytic Activity and Hydrogen Production

Photocatalysis, particularly for the production of hydrogen from water, is a cornerstone of research into renewable energy. researchgate.net The process typically involves a semiconductor photocatalyst that absorbs light to generate electron-hole pairs, which then drive the reduction of water to hydrogen and its oxidation to oxygen. researchgate.net

Currently, there is limited specific information in the scientific literature detailing the direct use of this compound as a primary photocatalyst for hydrogen production. Research in this area is dominated by inorganic semiconductor materials like titanium dioxide (TiO₂) and silver phosphate (B84403) (Ag₃PO₄). These materials are often modified or "doped" to improve their absorption of visible light and the efficiency of charge separation.

However, organic molecules can play a role in photocatalytic systems, often as "sacrificial agents." These agents are added to the system to irreversibly react with the photogenerated holes, which prevents the undesirable recombination of electrons and holes and suppresses the reverse reaction of hydrogen and oxygen. Given its structure rich in carbon and oxygen, hexaketocyclohexane or its derivatives could theoretically be investigated as sacrificial agents in photocatalytic hydrogen production, although such studies have not been widely reported. The exploration of novel, carbon-based materials for photocatalysis remains an active field of research.

Role in Organocatalytic Systems (e.g., Knoevenagel Condensation, Michael Nucleophilic Addition)

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. This compound, with its six ketone functionalities, presents a unique substrate for several classic organocatalytic transformations.

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (an "active methylene" compound) to a carbonyl group, typically an aldehyde or ketone. wikipedia.org The reaction is usually catalyzed by a weak base, such as an amine. wikipedia.org The multiple ketone groups of hexaketocyclohexane make it a polyvalent substrate for potential Knoevenagel reactions. In theory, each ketone group could react with an active methylene (B1212753) compound, leading to highly functionalized or cross-linked products. While specific examples utilizing hexaketocyclohexane as the ketone component are not prevalent in the literature, its structure is well-suited for such transformations.

Table 2: Key Features of the Knoevenagel Condensation

| Component | Description | Example |

|---|---|---|

| Carbonyl Compound | An aldehyde or ketone. | Benzaldehyde, Acetone, (Theoretically) Hexaketocyclohexane |

| Active Methylene | A compound with a CH₂ group flanked by two electron-withdrawing groups (Z). | Diethyl malonate, Malononitrile, Ethyl acetoacetate |

| Catalyst | Typically a weak organic base. | Piperidine, Pyridine |

| Product | Often an α,β-unsaturated ketone (a conjugated enone) after dehydration. | Varies based on reactants. |

The products of Knoevenagel condensations are often α,β-unsaturated carbonyl compounds, which are ideal substrates for another important reaction: the Michael nucleophilic addition . masterorganicchemistry.comlibretexts.org The Michael reaction involves the 1,4-addition of a nucleophile (a Michael donor, such as an enolate) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comlibretexts.orgtamu.edu

This creates a potential sequential reaction pathway: a Knoevenagel condensation involving hexaketocyclohexane could generate multiple Michael acceptor sites on a single molecule. Subsequent Michael additions could then be used to build highly complex molecular architectures. This tandem Knoevenagel/Michael reaction sequence, sometimes leading to a Robinson annulation for ring formation, is a powerful strategy in organic synthesis for creating intricate cyclic systems from simple precursors. libretexts.orgtamu.edu The potential for hexaketocyclohexane to serve as a high-density core for such cascade reactions makes it an intriguing, though underexplored, platform in complex molecule synthesis. nih.gov

VI. Emerging Biomedical and Environmental Research Directions

Vi. Emerging Biomedical and Environmental Research Directions

Environmental Applications

While direct applications of hexaketocyclohexane octahydrate—more accurately identified as dodecahydroxycyclohexane dihydrate—in water treatment are not documented in current research literature, its significance in environmental science stems from its role as a precursor in the synthesis of advanced functional materials. These materials, particularly porous organic polymers (POPs) and other conjugated systems, are subjects of investigation for their potential to remove contaminants from water.

The compound serves as a key building block for creating complex molecular architectures with high surface areas and specific functionalities geared towards adsorbing or degrading pollutants. The research in this area focuses on the final synthesized materials rather than the initial precursor. Below are details on research where this compound is a starting material for adsorbents used in environmental applications.

Detailed Research Findings:

Research has demonstrated the synthesis of a novel porous organic polymer based on triazine and cyclohexanone (B45756) rings, where a derivative of cyclohexanone is utilized. This polymer was designed as an adsorbent for removing Methyl Red dye, a common industrial pollutant, from aqueous solutions. The synthesized porous organic polymer exhibited a significant adsorption capacity, which was optimized under various conditions. The study reported that the adsorption process follows the Langmuir isotherm model, indicating monolayer adsorption, and the pseudo-second-order kinetic model, suggesting that chemical interactions are crucial in the removal of the dye. The polymer's effectiveness is attributed to its porous structure and the presence of nitrogen and oxygen atoms, which facilitate strong interactions with the dye molecules.

Another area of research involves the synthesis of porous materials from organic macrocyclic molecules for the capture of harmful pollutants. For instance, organic macrocyclic molecules have been synthesized through a Schiff-base reaction to create porous powders. These materials have shown excellent capabilities for capturing iodine vapor, a radioactive pollutant. The high adsorption capacity is attributed to the material's porous nature and the formation of charge transfer complexes between the iodine and the aromatic systems within the polymer structure. The material also demonstrated high reusability over multiple adsorption-desorption cycles. Although this application is for gaseous waste, the underlying principles of creating porous, functional materials from specific organic precursors are relevant to the development of adsorbents for water pollutants as well.

Table of Synthesized Materials and Their Adsorption Capabilities

| Precursor/Starting Material Component | Synthesized Material | Target Pollutant | Maximum Adsorption Capacity | Key Findings |

| Cyclohexanone derivative | Triazine and cyclohexanone-based porous organic polymer (TC-POP) | Methyl Red dye | 178.57 mg/g | Adsorption is endothermic and follows Langmuir isotherm; effective for dye removal from aqueous solution. nih.gov |

| Schiff-base reaction components | Porous organic macrocyclic molecules (OMM-1) | Iodine vapor | 421.9 wt% | High reusability and efficiency in capturing gaseous pollutants, demonstrating the potential of synthesized porous materials. rsc.org |

Vii. Future Research Directions and Unresolved Challenges

Precision Synthesis and Scalability of High-Purity Materials

A primary challenge in utilizing hexaketocyclohexane octahydrate is the development of synthesis methods that are not only precise but also scalable for industrial production. Traditional wet-chemical syntheses have often been hampered by low yields and inefficiencies. However, recent advancements in mechanochemistry offer a promising alternative. acs.org

A mechanochemical approach, involving the ball milling of reactants in the absence of solvents, has been shown to be a more time-, resource-, and energy-efficient method. acs.org This technique can dramatically reduce reaction times and improve mass productivity. For instance, in the synthesis of 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HAT-CN) from this compound, the mechanochemical process is significantly more sustainable than solution-based protocols. acs.org Future research must focus on optimizing these solvent-free methods to consistently produce high-purity this compound on a large scale, which is essential for its use as a precursor in advanced materials. acs.org

Table 1: Comparison of Synthesis Methodologies for HAT-CN from this compound Below is an interactive table comparing traditional and modern synthesis methods.

| Parameter | Traditional Solution-Based Synthesis | Mechanochemical Synthesis |

| Reaction Time | Several hours to days | ~10 minutes acs.org |

| Solvent Use | High volume of potentially hazardous solvents | None or minimal (liquid-assisted grinding) acs.org |

| Energy Input | Requires sustained heating acs.org | Short burst of mechanical energy acs.org |

| Yield | Often lower | Yields up to 67% reported acs.org |

| Scalability | Challenging due to large volumes and long times | More readily scalable acs.org |

| Sustainability | Lower mass productivity, higher waste | Improved process mass intensity, lower environmental impact acs.org |